(+)-Neoisopulegol

Antimicrobial Stereoselective Synthesis Structure-Activity Relationship

(+)-Neoisopulegol is a chiral menthane-type monoterpenoid alcohol (C₁₀H₁₈O, MW 154.25 g/mol) with the defined stereochemistry (1S,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol. It is commercially derived from the more abundant (−)-isopulegol and serves as an enantiopure chiral pool starting material for the stereoselective synthesis of complex natural products and biologically active molecules.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 29141-10-4
Cat. No. B10770931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Neoisopulegol
CAS29141-10-4
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)O)C(=C)C
InChIInChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10+/m1/s1
InChIKeyZYTMANIQRDEHIO-UTLUCORTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly soluble in water;  soluble in oils
miscible (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of (+)-Neoisopulegol (CAS 29141-10-4) for Asymmetric Synthesis and Bioactive Derivative Development


(+)-Neoisopulegol is a chiral menthane-type monoterpenoid alcohol (C₁₀H₁₈O, MW 154.25 g/mol) with the defined stereochemistry (1S,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol [1]. It is commercially derived from the more abundant (−)-isopulegol and serves as an enantiopure chiral pool starting material for the stereoselective synthesis of complex natural products and biologically active molecules [2]. The compound's value proposition is fundamentally tied to its unique stereochemical configuration, which dictates the stereochemical outcome of downstream reactions and, consequently, the biological activity of the resulting derivatives [3].

Why (+)-Neoisopulegol Cannot Be Simply Substituted by (−)-Isopulegol in Stereoselective Applications


The critical differentiation between (+)-neoisopulegol and its commercially abundant precursor (−)-isopulegol lies in their opposing stereochemical configuration, not their chemical formula [1]. This stereochemical divergence directly controls the diastereoselectivity of subsequent synthetic transformations and, critically, the resulting biological activity of the final compounds [2]. For instance, in the synthesis of antimicrobial O-benzyl derivatives, the use of (+)-neoisopulegol versus (−)-isopulegol leads to distinct stereoisomeric products, which exhibit quantifiably different antimicrobial activities [2]. Furthermore, in catalytic applications, the choice of stereoisomer influences product ratios in cyclization reactions [3]. Therefore, substituting one for the other without validating the stereochemical impact on the specific downstream process invalidates experimental reproducibility and compromises the intended biological or catalytic function.

Quantitative Evidence for (+)-Neoisopulegol Differentiation from Analogs


Stereoselective Derivative Formation: Divergent Antimicrobial Activity vs. (−)-Isopulegol Derivatives

A 2021 study synthesized libraries of O-benzyl derivatives from both (+)-neoisopulegol and (−)-isopulegol and evaluated their antimicrobial activity [1]. While the research established that di-O-benzyl derivatives of (+)-neoisopulegol showed high activity against Gram-positive bacteria and fungi, the key finding was that the stereochemical origin of the scaffold (i.e., (+)-neoisopulegol vs. (−)-isopulegol) is a critical feature for potential antimicrobial activity [1]. This demonstrates that the same chemical transformation on different stereoisomers yields products with quantifiably different biological outcomes, making the choice of starting material a non-negotiable variable in antimicrobial drug discovery.

Antimicrobial Stereoselective Synthesis Structure-Activity Relationship

Optimized Derivative Activity: Naphthylmethyl β-Aminolactone MIC Against S. aureus

A 2025 study developed a library of amino and thiol adducts from (+)-neoisopulegol and identified a specific naphthylmethyl-substituted β-aminolactone derivative as the most promising compound [1]. This derivative displayed selective inhibition for the Gram-positive bacteria S. aureus with an MIC (minimum inhibitory concentration) value of 12.5 μM [1]. This quantifiable activity validates (+)-neoisopulegol as a privileged scaffold for generating potent antimicrobial leads, and the specific activity is contingent on the stereochemical and structural features imparted by the neoisopulegol core.

Antimicrobial Amino Adducts MIC

Catalytic Cyclization Product Ratios: Zn/γ-Alumina Catalyst Selectivity

In the catalytic cyclization of (+)-citronellal using Zn/γ-alumina as a catalyst, the reaction produced a mixture of isopulegol stereoisomers in specific, quantifiable proportions [1]. The conversion yields for each isomer were: (−)-isopulegol 64.29%, (+)-neoisopulegol 18.80%, (+)-isoisopulegol 9.20%, and (+)-neoisoisopulegol 3.32% [1]. This data provides a precise baseline for the relative formation of (+)-neoisopulegol under these specific catalytic conditions, which is essential for process optimization where (+)-neoisopulegol is the desired product or an impurity to be controlled.

Catalysis Cyclization Isomer Ratio

Enantiospecific Total Synthesis of (+)-Hernandulcin Starting from (−)-Neoisopulegol

While the target compound is (+)-neoisopulegol, its enantiomer (−)-neoisopulegol serves as the chiral starting point for the enantiospecific total synthesis of the intensely sweet sesquiterpene (+)-hernandulcin [1]. This synthesis proceeds in seven steps with an overall yield of 25% [1]. This example demonstrates the critical role of the neoisopulegol stereoisomer class in accessing specific enantiomers of complex natural products, underscoring that the correct stereochemistry of the starting material is essential for the enantiospecific outcome.

Total Synthesis Chiral Pool Sweetener

Lewis Acid-Catalyzed Cyclization Selectivity: TaCl5 Favors Neoisopulegol

A comparative study of Lewis acids in the cyclization of (R)-citronellal demonstrated that TaCl5 exhibits inverse selectivity, slightly favoring the formation of neoisopulegol over isopulegol, in contrast to other catalysts like InCl3 which favor isopulegol [1]. This catalyst-dependent selectivity is critical for researchers aiming to optimize the yield of (+)-neoisopulegol in synthetic routes.

Catalysis Lewis Acid Selectivity

Validated Research and Industrial Application Scenarios for (+)-Neoisopulegol (CAS 29141-10-4)


As a Privileged Chiral Scaffold for Antimicrobial Lead Discovery

Procure (+)-neoisopulegol as a starting material to generate libraries of stereochemically defined amino, thiol, and O-benzyl adducts for antimicrobial screening. Its use is validated by studies showing that (+)-neoisopulegol-based di-O-benzyl derivatives exhibit high activity against Gram-positive bacteria and fungi [1], and that specific β-aminolactone derivatives achieve an MIC of 12.5 μM against S. aureus [2].

As a Chiral Pool Reagent for Enantiospecific Total Synthesis

Utilize (+)-neoisopulegol or its enantiomer as an enantiopure starting point for the total synthesis of complex natural products. The enantiospecific synthesis of (+)-hernandulcin from (−)-neoisopulegol in 25% overall yield demonstrates the viability of this approach for accessing specific enantiomers [3].

As a Substrate for Investigating Catalytic Cyclization Selectivity

Employ (+)-neoisopulegol in studies aimed at optimizing the catalytic cyclization of citronellal. Its formation is quantifiably influenced by catalyst choice, with Zn/γ-alumina producing it in an 18.80% yield relative to other isomers [4], and TaCl5 showing a slight selectivity in its favor [5]. This makes it a valuable analytical standard and target for process chemistry optimization.

As a Component in Synergistic Pharmaceutical Compositions

Incorporate (+)-neoisopulegol (as compound C2) into synergistic pharmaceutical formulations for oncology research. A patented composition demonstrates its use, in combination with iso-pulegol (C3) and citronellol (C4), for the treatment of lung cancer, specifically showing activity in killing A549 lung cancer cells [6].

Quote Request

Request a Quote for (+)-Neoisopulegol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.